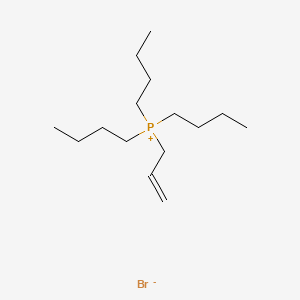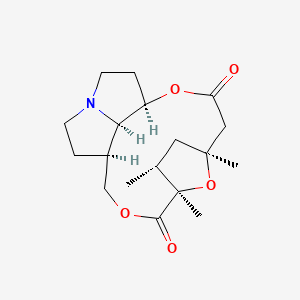
烯丙基三丁基溴化鏻
描述
Allyltributylphosphonium bromide is a quaternary phosphonium salt with the molecular formula C15H32BrP . It is commonly used in organic synthesis and as a phase-transfer catalyst. This compound is known for its ability to facilitate various chemical reactions, making it a valuable reagent in both academic and industrial settings.
科学研究应用
Allyltributylphosphonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst to facilitate reactions between compounds in different phases. It is also employed in the synthesis of complex organic molecules.
Medicine: Research is ongoing into the use of phosphonium salts in the development of new pharmaceuticals, particularly for their ability to target specific cellular pathways.
Industry: In industrial chemistry, it is used in the production of polymers, resins, and other materials.
作用机制
Target of Action
Allyltributylphosphonium bromide is a type of quaternary phosphonium salt Similar compounds have been shown to have antimicrobial properties , suggesting that their targets could be various structures or processes within microbial cells.
Mode of Action
It is known that quaternary phosphonium salts can intercalate into certain structures, such as montmorillonites . This intercalation could potentially disrupt normal cellular functions, leading to the observed antimicrobial effects .
Biochemical Pathways
Phosphonium salts have been implicated in the catalytic cyclopropanation reaction via a phosphonium ylide pathway
Pharmacokinetics
The compound’s molecular weight (32329200) and LogP (259430) suggest that it may have certain lipophilic properties , which could influence its bioavailability and distribution within the body.
Result of Action
Similar phosphonium salts have been shown to have antimicrobial effects . This suggests that the compound could potentially disrupt normal microbial cellular functions, leading to cell death.
Action Environment
The action of Allyltributylphosphonium bromide can be influenced by environmental factors. For instance, the presence of bromide ions has been shown to enhance the degradation of certain phosphonates . Additionally, the compound’s action may be affected by its concentration, the presence of other substances, and the specific characteristics of its environment .
准备方法
Synthetic Routes and Reaction Conditions
Allyltributylphosphonium bromide can be synthesized through the reaction of tributylphosphine with allyl bromide. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures. The general reaction scheme is as follows:
P(C4H9)3+CH2=CHCH2Br→P(C4H9)3CH2CH=CH2Br
Industrial Production Methods
In industrial settings, the synthesis of phosphonium, allyltributyl-, bromide is often carried out in large reactors with precise control over temperature and pressure to ensure high yields and purity. The reaction is typically monitored using techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy to ensure the desired product is obtained.
化学反应分析
Types of Reactions
Allyltributylphosphonium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides.
Wittig Reactions: It can be used to form ylides, which are intermediates in the Wittig reaction for the synthesis of alkenes.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Wittig Reagents: The compound can react with aldehydes or ketones in the presence of a strong base like butyllithium to form ylides.
Major Products
Substitution Products: Depending on the nucleophile, various substituted phosphonium salts can be formed.
Phosphine Oxides: Oxidation reactions yield phosphine oxides.
Alkenes: Wittig reactions produce alkenes as the major products.
相似化合物的比较
Allyltributylphosphonium bromide can be compared with other similar compounds such as:
Methyltriphenylphosphonium Bromide: Used in similar Wittig reactions but has different steric and electronic properties.
Butyltriphenylphosphonium Bromide: Another quaternary phosphonium salt with different alkyl groups, affecting its reactivity and solubility.
Benzyltriphenylphosphonium Bromide: Used in the synthesis of various organic compounds, with a benzyl group that influences its chemical behavior.
Allyltributylphosphonium bromide is unique due to its specific combination of allyl and tributyl groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications in organic synthesis and industrial chemistry.
属性
IUPAC Name |
tributyl(prop-2-enyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32P.BrH/c1-5-9-13-16(12-8-4,14-10-6-2)15-11-7-3;/h8H,4-7,9-15H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJHLMANZFSVPZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[P+](CCCC)(CCCC)CC=C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32BrP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90971295 | |
| Record name | Tributyl(prop-2-en-1-yl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90971295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55894-18-3 | |
| Record name | Allyltributylphosphonium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55894-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonium, allyltributyl-, bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055894183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonium, bromide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222446 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tributyl(prop-2-en-1-yl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90971295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















